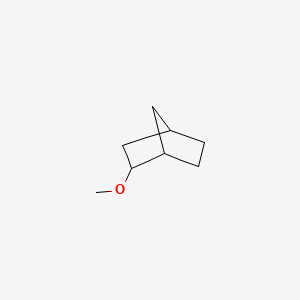
Bicyclo(2.2.1)heptane, 2-methoxy-, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- is a bicyclic organic compound with the molecular formula C11H20O. It is also known as 2-methoxy-1,7,7-trimethylbicyclo(2.2.1)heptane . This compound is part of the norbornane family and is characterized by its unique bicyclic structure, which consists of two fused rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2-methoxy-, endo- typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the formation of two carbon-carbon bonds simultaneously to produce a cyclohexene ring from a diene and a dienophile . The reaction proceeds in a concerted manner, making the generated stereocenters predictable. The use of cyclic dienes or the application of intramolecular Diels-Alder reactions enables the synthesis of bicyclic compounds like bicyclo(2.2.1)heptane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of the Diels-Alder reaction can be scaled up for industrial applications, involving the use of appropriate catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)heptane, 2-methoxy-, endo- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as enzyme inhibitors or activators, influencing biochemical reactions and metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bicyclo(2.2.1)heptane, 2-methoxy-, endo- include:
Bicyclo(2.2.1)heptane, 2-methyl-, exo-: This compound has a similar bicyclic structure but differs in the substitution pattern.
Bicyclo(2.2.1)heptane-2-carboxylic acid, methyl ester: This compound has a carboxylic acid ester functional group instead of a methoxy group.
Uniqueness
The uniqueness of bicyclo(2.2.1)heptane, 2-methoxy-, endo- lies in its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and applications. Its bicyclic structure provides rigidity and stability, making it a valuable building block in organic synthesis .
Properties
CAS No. |
10395-55-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 |
InChI Key |
WMYWLMCIILHCPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)

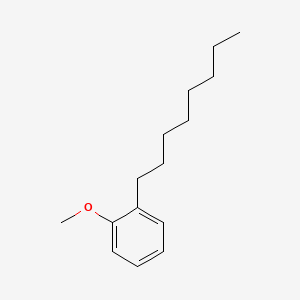
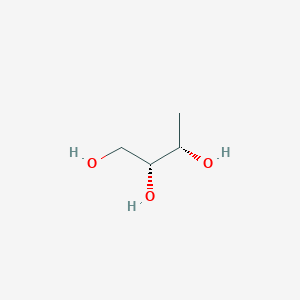
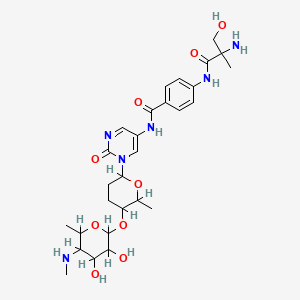
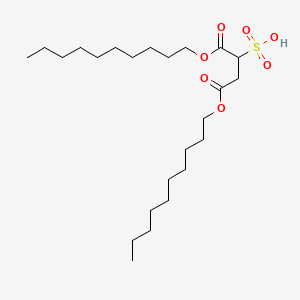
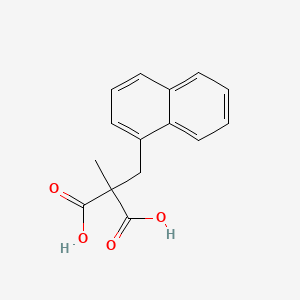
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
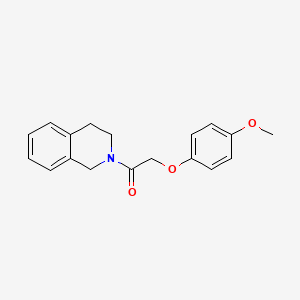
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
